Cas no 2138519-01-2 (2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide)

2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide
- EN300-1131288
- 2138519-01-2
- 2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide
-
- インチ: 1S/C11H17N5O2/c12-18-10(7-1-2-7)11(17)15-9-3-4-14-16(9)8-5-13-6-8/h3-4,7-8,10,13H,1-2,5-6,12H2,(H,15,17)
- InChIKey: MHFOFFBBIVQSLS-UHFFFAOYSA-N
- ほほえんだ: O(C(C(NC1=CC=NN1C1CNC1)=O)C1CC1)N
計算された属性
- せいみつぶんしりょう: 251.13822480g/mol
- どういたいしつりょう: 251.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 94.2Ų
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131288-10.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1131288-5.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1131288-1g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1131288-10g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1131288-0.05g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1131288-0.25g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1131288-1.0g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1131288-0.5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1131288-0.1g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1131288-2.5g |
2-(aminooxy)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-2-cyclopropylacetamide |
2138519-01-2 | 95% | 2.5g |
$2771.0 | 2023-10-26 |
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamideに関する追加情報
Research Brief on 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2)
In recent years, the compound 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide (CAS: 2138519-01-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. These structural insights have been instrumental in understanding its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways.
One of the most notable findings is the compound's ability to selectively inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing tumor growth and inflammation, making it a candidate for further development in oncology and autoimmune diseases. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated, with results suggesting favorable profiles for oral administration.
Despite these promising results, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Current research is focused on structural modifications to enhance its therapeutic index and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of translating these findings into viable therapeutic options.
In conclusion, 2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities offer a foundation for developing novel therapeutics. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical in realizing its full potential in clinical applications.
2138519-01-2 (2-(aminooxy)-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylacetamide) 関連製品
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)
- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)
- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)
- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)
- 2229496-14-2(3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)
- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)




